Product packaging for Anordrin(Cat. No.:CAS No. 56470-64-5)

Anordrin

Cat. No.: B1232717
CAS No.: 56470-64-5
M. Wt: 438.6 g/mol
InChI Key: NOECSYBNZHIVHW-LKADTRSGSA-N
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Description

Anordrin (CAS 56470-64-5), also known by its developmental code name AF-53, is a synthetic steroidal compound classified as a Selective Estrogen Receptor Modulator (SERM) . It is a derivative of 5α-androstane with a unique A-nor-steroid core structure, chemically defined as 2α,17α-diethynyl-A-nor-5α-androstane-2β,17β-diol dipropionate . The compound binds to the estrogen receptor but shows no affinity for the androgen or progesterone receptors, exhibiting both tissue-specific weak estrogenic and antiestrogenic activities . This compound acts as a prodrug and is hydrolyzed in the body to its active metabolite, anordiol, which possesses more potent estrogenic activity . Historically used as an effective emergency contraceptive in China, this compound's primary research applications stem from its antiestrogenic and antifertility properties . Its mechanism as a contraceptive is linked to its antiestrogenic effects, which inhibit embryo implantation . Preclinical studies indicate it has antigonadotropic effects and can inhibit estrogen biosynthesis in the ovary . A significant area of modern research involves its potential to counteract serious side effects of other SERMs. Recent studies demonstrate that this compound can eliminate side effects such as uterine endometrial cell mitosis and non-alcoholic fatty liver disease (NAFLD) induced by tamoxifen, a drug used for estrogen receptor-positive (ER+) breast cancer, without compromising tamoxifen's antitumor activity . This makes this compound a compelling candidate for research into combination therapies aimed at improving the safety profile of long-term cancer treatments . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H38O4 B1232717 Anordrin CAS No. 56470-64-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3aS,3bS,5aS,6R,8aS,8bR,10aS)-2,6-diethynyl-3a,5a-dimethyl-2-propanoyloxy-1,3,3b,4,5,7,8,8a,8b,9,10,10a-dodecahydroindeno[5,4-e]inden-6-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O4/c1-7-23(29)31-27(9-3)17-19-11-12-20-21(25(19,5)18-27)13-15-26(6)22(20)14-16-28(26,10-4)32-24(30)8-2/h3-4,19-22H,7-8,11-18H2,1-2,5-6H3/t19-,20+,21-,22-,25-,26-,27+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOECSYBNZHIVHW-LKADTRSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(CCC2C1(CCC3C2CCC4C3(CC(C4)(C#C)OC(=O)CC)C)C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@](C4)(C#C)OC(=O)CC)C)C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40872682
Record name Anordrin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56470-64-5
Record name Anordrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56470-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anordrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056470645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anordrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40872682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANORDRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R25F2A061
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Synthetic Chemistry and Analog Development of Anordrin

Chemical Synthesis Pathways of Anordrin

The chemical synthesis of this compound involves the construction and modification of a steroidal A-nor-androstane skeleton. Early reports detail the chemical synthesis of 2α,17α-diethynyl-A-nor-5α-androstane-2β,17β-diol dipropionate (this compound) and its corresponding diacetate. researchgate.net

Key Precursors and Reaction Schemes

The synthesis of A-nor-steroids, the core structure of this compound, can be achieved through various methods. One approach involves a thallium-mediated ring contraction of steroidal 4-en-3-ones. This method provides a functionalized A-nor steroid skeleton that can be further modified, for instance, by arylation using organolithium reagents. city.ac.uk This route can yield intermediates valuable for generating a set of 11-arylated A-nor steroids. city.ac.uk

While specific detailed reaction schemes for this compound's synthesis were not extensively detailed in the search results, the mention of A-nor-steroid synthesis via ring contraction and subsequent functionalization provides insight into potential pathways. The introduction of ethynyl (B1212043) groups at the 2 and 17 positions and the subsequent propionylation of the hydroxyl groups are key steps in the synthesis of this compound from a suitable A-nor-androstane precursor.

Stereochemical Considerations in Synthesis

Stereochemistry plays a crucial role in the biological activity of steroids and their analogues. The synthesis of this compound involves creating specific stereochemical configurations at various positions on the steroid nucleus, particularly at C-2 and C-17 where the ethynyl groups and hydroxyl/propionoxy functionalities are located. The notation 2α,17α and 2β,17β in this compound's chemical name indicates the specific stereochemical orientation of these groups. wikipedia.org

Controlling stereochemistry during steroid synthesis can be challenging. For example, in the synthesis of 7-methylated derivatives of 19-nortestosterone, the separation of 7-methyl epimers proved difficult and required the development of a preparative HPLC system. city.ac.uk While this example is for a related steroid, it highlights the importance and potential difficulties in achieving the desired stereochemistry in steroid synthesis. The stereochemical features, particularly in the D-ring region of steroid molecules, are suggested to be critical for controlling the nature and degree of hormonal response by interacting with receptors. pageplace.de

Design and Synthesis of this compound Analogues and Derivatives

The biological activity of this compound has led to the investigation and synthesis of its analogues and derivatives to explore their pharmacological properties.

Anordiol (B1665509): The Primary Active Metabolite and its Synthesis

This compound undergoes deesterification in vivo to yield Anordiol, which is considered the active metabolite. tandfonline.comtandfonline.com Anordiol is also known as 2α,17α-diethynyl-A-nor-5α-androstane-2β,17β-diol. tandfonline.com

Anordiol can be obtained from the Shanghai Institute of Materia Medica, China. tandfonline.com Its synthesis would logically involve the hydrolysis of the propionate (B1217596) ester groups of this compound. The chemical structure of Anordiol features hydroxyl groups at the C-2 and C-17 positions instead of the propionoxy groups found in this compound. nih.govnih.gov

Dinordrin I and Dinordrin II: Synthesis and Initial Characterization

Dinordrin I and Dinordrin II are analogous systems to this compound. mdpi.com The chemical synthesis and bioassay of Dinordrin I and Dinordrin II have been reported. medchemexpress.commedchemexpress.com Dinordrin I is described as a steroid with a luteolytic effect. medchemexpress.commedchemexpress.com

Work done in 1983 by Crabbe on Dinordrin (12) showcased further use of a synthetic intermediate (1) in synthesis. mdpi.com The reaction sequence involved sulfonating the intermediate to afford a compound (13), which was then reduced. mdpi.com Condensation with a substance formed from ethyl acetoacetate (B1235776) and ethylene (B1197577) glycol afforded another compound (16) after annelation. mdpi.com The anti-implantation activity of Dinordrin I in rats was reported to be significantly higher than that of this compound, while this compound was more active than Dinordrin II. city.ac.uk The estrogenic activity of the different configurational isomers of both this compound and Dinordrin was found to be very low. city.ac.uk

Anorethidrani Disuccinate (ACP) and Related Steroid Scaffolds

Anorethidrani Disuccinate (ACP) is mentioned in the context of related compounds, although detailed information on its synthesis and specific relationship to this compound within the provided search results is limited. uni-freiburg.deuni-freiburg.de The term "disuccinate" suggests the presence of two succinate (B1194679) ester groups.

The synthesis of various steroid scaffolds, including functionalized A-nor steroid skeletons, is an active area of research. city.ac.uk Methods involving ring contraction, arylation, and modifications of existing steroid structures contribute to the development of compounds with potential biological activities. city.ac.uk These synthetic strategies provide pathways for generating a range of steroid analogues with modified structures and potentially altered pharmacological profiles.

Compound Information Table

Compound NamePubChem CIDMolecular Formula
This compound6917889C28H38O4
Anordiol164779C22H30O2
Dinordrin I (free alcohol)3049348C21H28O2
Dinordrin II
Anorethidrani Disuccinate (ACP)

Chemical Modifications for Research Applications (e.g., Radiolabeling, Derivatization for Assays)

Chemical modifications of this compound and its active metabolite, anordiol (2α,17α-diethynyl-A-nor-5α-androstane-2β,17β-diol), have been undertaken to enable various research applications. A notable area is the synthesis of derivatives for immunoassay development. For instance, the chemical synthesis of the 2β-propionate-17β-hemisuccinate and 2β-hemisuccinate-17β-propionate diesters of anordiol has been described. These diesters were subsequently coupled to carrier proteins like bovine serum albumin and solid supports such as Affi-gel 102 to generate antibodies for use in a radioimmunoassay for this compound. nih.gov The synthesis of other derivatives, including 2β-ol-17β-propionate, 2β-propionate-17β-ol, 2β-hemisuccinate-17β-ol, and 2β-ol-17β-hemisuccinate, has also been reported in the context of developing such immunoassays. nih.gov

Derivatization techniques have also been employed for the quantification of this compound and its metabolites in biological matrices using techniques like liquid chromatography–tandem mass spectrometry (LC-MS/MS). For example, a chemical derivatization method using glycidyl (B131873) trimethyl ammonium (B1175870) chloride (GTMA) has been developed to quantify the sterol metabolite M2 (anordiol) in plasma. This method involved extracting analytes by protein precipitation and then converting them to their GTMA derivatives under specific conditions (60 °C for 2 hours at pH 12) before LC-MS/MS analysis. sci-hub.seresearchgate.net This derivatization was found to be a novel approach for sterol determination by LC-MS/MS. sci-hub.seresearchgate.net Studies have investigated the optimal conditions for this derivatization, including pH and temperature, finding that a pH of 12 and temperatures between 50-70 °C yielded the best results for derivatization efficiency. sci-hub.se

Radiolabeling of this compound has been performed to facilitate pharmacokinetic studies. For instance, [3-14C]this compound has been synthesized and administered to study its pharmacokinetics in animal models. nih.gov This radiolabeled form allowed researchers to track the absorption, distribution, metabolism, and excretion of this compound and its metabolites, such as anordiol, in vivo. nih.gov The use of radiolabeled compounds is a standard technique in drug metabolism studies to provide quantitative data on the fate of a compound within a biological system. cas.cn

These chemical modifications and derivatization strategies are crucial for developing sensitive and specific analytical methods required for the research and development of this compound and its related compounds.

Molecular and Cellular Pharmacology of Anordrin

Mechanism of Action at the Molecular Level Anordrin exerts its effects primarily through interaction with estrogen receptors (ERs).wikipedia.orgnih.govUnlike some other steroids, this compound does not bind to androgen or progesterone (B1679170) receptors.wikipedia.orgnih.govnih.govThe mechanism of action of antiestrogens like this compound can involve influencing estrogen metabolism, transport, uptake by cytoplasmic receptors, transport of the receptor-hormone complex to the nucleus, interaction with nuclear acceptors, and transcriptional/translational steps in estrogen action.ias.ac.in

Non-Canonical Estrogen Receptor Signaling Pathways Beyond the classic nuclear pathway where ERs directly regulate gene transcription by binding to estrogen response elements (EREs), estrogen can also signal through non-canonical pathways, including membrane-initiated estrogen signaling (MIES).nih.govnih.govnih.govmdpi.commdpi.comnih.govfrontiersin.orgThese pathways involve membrane-associated ERs and can rapidly activate intracellular signaling cascades.mdpi.commdpi.comnih.govfrontiersin.org

Effects on ER-α-36

ER-α-36 is a 36-kDa variant of the estrogen receptor alpha (ER-α) that is primarily located on the plasma membrane and in the cytoplasm. dovepress.complos.org Unlike the full-length ER-α-66, ER-α-36 lacks the transactivation domains (AF-1 and AF-2) and is involved in mediating rapid, membrane-initiated estrogen signaling (MIES). nih.govdovepress.complos.org ER-α-36 can also inhibit the traditional genomic signaling pathway mediated by ER-α-66. dovepress.com

This compound has been suggested to function as an antagonist of membrane-associated ER-α and/or ER-α-36 to exert its anti-estrogenic effects in the uterus. nih.gov Studies using human uterine endometrial cancer cells (Hec1A) that express ER-α-36 but not ER-α-66 have shown that this compound can inhibit the proliferation stimulated by tamoxifen (B1202), an ER-α-36 agonist in these cells. researchgate.netnih.gov This suggests that this compound may act as an ER-α-36 antagonist. nih.gov

Absence of Androgen Receptor and Progesterone Receptor Binding

This compound has been shown to bind to the estrogen receptor but does not exhibit significant binding affinity for the androgen receptor (AR) or the progesterone receptor (PR). wikipedia.orgresearchgate.netnih.govnih.gov Studies evaluating the equilibrium affinity constant for rat prostate androgen receptor and epididymal androgen binding protein (ABP) demonstrated that this compound does not bind with high affinity to the androgen receptor or to ABP. nih.gov

Furthermore, in vitro studies using competitive binding assays have confirmed that this compound does not compete with tritiated androgens (e.g., [3H]R1881) for binding in kidney cytosol or with tritiated progestins (e.g., [3H]R5020) for uterine receptor sites. nih.govresearchgate.net While this compound has been reported to have antiprogestational activity, such as inhibiting deciduomata formation, this effect does not appear to be mediated through direct competition for progesterone receptor binding. nih.govresearchgate.net Instead, it may interfere with the synthesis of the progesterone receptor. researchgate.net

Intracellular Signaling and Biochemical Pathway Modulation

This compound influences various intracellular signaling pathways and biochemical processes, contributing to its pharmacological effects, particularly in the reproductive system and in certain cell lines. uni.lugoogle.comresearchgate.netcity.ac.ukthieme-connect.dewildlifefertilitycontrol.orggoogle.comnih.gov

Effects on Gonadotropin Regulation and Secretion

This compound has antigonadotropic effects in animals. wikipedia.orgtandfonline.com Gonadotropins, specifically luteinizing hormone (LH) and follicle-stimulating hormone (FSH), are regulated by gonadotropin-releasing hormone (GnRH) secreted by the hypothalamus and play crucial roles in regulating gonadal function and gamete maturation. city.ac.uknih.gov

This compound undergoes deesterification in vivo to produce anordiol (B1665509), which is considered an active metabolite. tandfonline.comtandfonline.com Anordiol has been shown to block gonadotropin production and/or release by the pituitary. tandfonline.comtandfonline.com Studies in male rats treated with anordiol demonstrated a significant decrease in serum LH and FSH levels, leading to reduced testosterone (B1683101) production by Leydig cells and subsequent arrest of spermatogenesis and atrophy of male reproductive organs like the epididymis, prostate, and seminal vesicles. tandfonline.com The observed decrease in LH and FSH levels suggests that anordiol may act as an agonist that suppresses gonadotropin production or release by the pituitary. tandfonline.com

Influence on Endometrial and Luteal Cellular Processes

This compound interferes with implantation, a process that requires the sequential action of estradiol (B170435) and progesterone on the endometrium. researchgate.netias.ac.inglowm.com The antifertility action of this compound has been attributed, in part, to its antiestrogenic activity, which can interfere with the preparation of the uterus for implantation or deprive the endometrium of progesterone necessary for maintaining early pregnancy. ias.ac.in

This compound apparently interferes with implantation by inhibiting luteal function and endometrial development. ias.ac.in The corpus luteum secretes progesterone, which is essential for preparing the endometrium for blastocyst attachment. ias.ac.inglowm.com Interference with the mechanisms that maintain the corpus luteum can lead to a decline in progesterone levels, disrupting implantation. ias.ac.in While this compound does not directly bind to the progesterone receptor, its antiestrogenic effects can indirectly impact progesterone signaling and the subsequent development and receptivity of the endometrium. nih.govresearchgate.net Studies have shown that this compound can inhibit the effect of estradiol on uterine protein content and, more significantly, on the uterine content of progesterone receptors. nih.govresearchgate.net this compound has also been shown to inhibit tamoxifen-induced mitosis of endometrial epithelial cells in mice, acting as an anti-estrogenic agent in the uterus. researchgate.netnih.gov

Induction of Apoptosis in Neoplastic Cell Lines

This compound has demonstrated the ability to induce apoptosis in certain neoplastic cell lines. cjcrcn.orgamegroups.org Apoptosis, or programmed cell death, is a crucial process for maintaining cellular homeostasis and is a target mechanism for many anticancer agents. cjcrcn.orgbslonline.org

Studies investigating the apoptosis-inducing effect of α-anordrin (ANO) in human leukemia cell lines, such as HL-60 and K562, have shown that ANO can inhibit cell growth and induce characteristic apoptotic changes, including cell shrinkage, chromatin condensation, and nuclear fragmentation. cjcrcn.org DNA extracted from ANO-treated cells exhibited the characteristic "ladder" pattern indicative of apoptosis. cjcrcn.org At a concentration of 50 µM for 48 hours, α-anordrin caused approximately 50-70% apoptosis in these leukemia cell lines. cjcrcn.org The mechanism of ANO-induced apoptosis can vary between cell lines, as inhibitors of macromolecular synthesis like cycloheximide (B1669411) and actinomycin (B1170597) D partially blocked apoptosis in HL-60 cells but not in K562 cells. cjcrcn.org Furthermore, tamoxifen was found to synergistically potentiate α-anordrin-induced apoptosis in HL-60 cells, while estradiol partially antagonized it. cjcrcn.org These findings suggest that the induction of tumor cell apoptosis may contribute to the potential anticancer action of this compound. cjcrcn.org

Data Table: Summary of this compound's Receptor Interactions

ReceptorBinding Affinity/EffectSource(s)
Estrogen Receptor (General)Binds, weak estrogenic/antiestrogenic activity wikipedia.orgresearchgate.net
GPER1Influence on signaling google.comnih.govresearchgate.netnih.gov
ER-α-36Suggested antagonist researchgate.netnih.gov
Androgen Receptor (AR)No significant high-affinity binding wikipedia.orgresearchgate.netnih.govnih.govresearchgate.net
Progesterone Receptor (PR)No significant binding wikipedia.orgresearchgate.netnih.govresearchgate.net

Data Table: Effects of Anordiol on Serum Gonadotropins and Testosterone in Male Rats

HormoneChange after Anordiol Treatment (relative to control)Time Point(s) ObservedSource(s)
Serum LHSignificant decrease (to ~15-35%)Day 15, Undetected thereafter tandfonline.com
Serum FSHSignificant decrease (to ~25-50%)Day 15, Remained at this level tandfonline.com
TestosteroneSignificant decrease (to ~15-35%)Day 15, Undetected thereafter tandfonline.com

Note: Data extracted from a study using anordiol, the active metabolite of this compound, in male rats. tandfonline.com

Data Table: Induction of Apoptosis by α-Anordrin in Human Leukemia Cells

Cell Lineα-Anordrin ConcentrationTreatment DurationApproximate Apoptosis (%)Source(s)
HL-6050 µM48 hours50-70% cjcrcn.org
K56250 µM48 hours50-70% cjcrcn.org

Regulation of Cell Proliferation and Differentiation (in vitro models)

In vitro studies have investigated the effects of this compound and its metabolite, Anordiol, on cell proliferation and differentiation. This compound has been shown to inhibit the growth of human leukemia cell lines, specifically HL-60 and K562 cells, in a dose- and time-dependent manner. cjcrcn.org Exposure to this compound at concentrations ranging from 10 to 50 µM inhibited the growth of these cells by 19-52%. cjcrcn.org HL-60 cells appeared more sensitive to this compound than K562 cells, with IC50 values of 26 µM and 38 µM, respectively. cjcrcn.org

This compound has also been reported to induce differentiation in human promyelocytic leukemia HL-60 cells at small doses. cjcrcn.org Furthermore, studies on mouse preimplantation embryos in vitro demonstrated that both this compound and Anordiol inhibit embryo development. researchgate.netresearchgate.net Exposure of two-cell embryos to this compound concentrations of 2.5–7.5 µg/ml for 12 hours, 2.5–5.0 µg/ml for 24 hours, and 2.5 µg/ml for 80 hours significantly inhibited the formation of total blastocysts. researchgate.net Similarly, Anordiol at concentrations of 15–25 µg/ml for 80 hours significantly inhibited the formation of total blastocysts. researchgate.net

Compound Cell Line Concentration Range (µM) Growth Inhibition (%) IC50 (µM)
This compound HL-60 10-50 19-52 26
This compound K562 10-50 19-52 38
Compound Embryo Stage (Mouse) Concentration Range (µg/ml) Exposure Time (hr) Effect on Blastocyst Formation
This compound Two-cell 2.5–7.5 12 Significant inhibition
This compound Two-cell 2.5–5.0 24 Significant inhibition
This compound Two-cell 2.5 80 Significant inhibition
Anordiol Two-cell 15–25 80 Significant inhibition

Modulation of Protein Expression (e.g., VEGF) by this compound Analogues

While direct studies on the modulation of VEGF protein expression specifically by this compound or its direct analogues were not prominently found in the search results, the concept of modulating protein expression by related compounds is relevant in the context of selective estrogen receptor modulators (SERMs) and steroid derivatives. Research on other compounds, such as resveratrol (B1683913) analogues, has demonstrated their ability to inhibit VEGF-mediated cell proliferation and modulate related signaling pathways. mdpi.com VEGF is a key regulator of angiogenesis and can influence cell proliferation and protein expression in various cell types. nih.govnih.govoncotarget.com

This compound itself has been noted to potentially eliminate tamoxifen-induced side effects, such as endometrial epithelial cell mitosis, without altering tamoxifen's antitumor activity in mouse models, suggesting a differential modulation of cellular processes compared to tamoxifen. nih.gov Anordiol, the active metabolite, showed weaker binding to the ligand binding domain of ER-α compared to tamoxifen. nih.gov This indicates that this compound and its metabolite may influence estrogen receptor-mediated pathways and downstream protein expression differently than other SERMs.

Enzymatic Biotransformation and Metabolic Pathways

This compound undergoes biotransformation in the body, primarily through enzymatic hydrolysis. taylorandfrancis.comnih.govtandfonline.com This metabolic process is crucial as it leads to the formation of its main active metabolite, Anordiol. taylorandfrancis.comnih.govtandfonline.comnih.govtandfonline.com Biotransformation reactions generally occur in phases, with Phase I reactions often involving hydrolysis, reduction, or oxidation, and Phase II reactions involving conjugation. nih.govresearchgate.netlongdom.org

The hydrolysis of this compound is predominantly catalyzed by carboxylesterases, specifically CES1 and CES2, in humans. nih.govnih.govcusabio.comcusabio.combetalifesci.com Studies using human liver and intestinal microsomes, as well as recombinant human carboxylesterases, have confirmed the significant role of these enzymes in this compound's metabolism. nih.gov In human liver microsomes, the intrinsic clearance of this compound was considerably higher than in intestinal microsomes. nih.gov CES1 contributes more significantly than CES2 to this compound hydrolysis in the human liver. nih.gov Inhibition studies using esterase inhibitors like simvastatin (B1681759) have further supported the involvement of carboxylesterase isoforms in this hydrolytic process. nih.gov

Enzyme Source Intrinsic Clearance (µL/min/mg protein) Predominant CES Isoform
Human Liver Microsomes 684 ± 83 CES1 > CES2
Human Intestine Microsomes 94.6 ± 13.3 Not specified (CES1/CES2 involvement confirmed)

The primary metabolic pathway for this compound involves the deesterification of its dipropionate groups, leading to the formation of Anordiol (2α, 17α-diethynyl-A-nor-5α-androstane-2β, 17β-diol). taylorandfrancis.comtandfonline.comnih.govtandfonline.com Anordiol is considered the main active metabolite of this compound. wikipedia.orgtaylorandfrancis.comnih.govnih.govtandfonline.com In cynomolgus monkeys, rapid hydrolysis of the dipropionate esters is the main metabolic route, resulting in the formation of unesterified Anordiol. taylorandfrancis.com Anordiol has shown a significantly higher affinity for the cytosol estrogen receptor of rat uterus in vitro compared to this compound, suggesting it is the primary component responsible for the contraceptive effects. taylorandfrancis.com

While the predominant metabolic pathway is the hydrolysis to Anordiol, other metabolic transformations of this compound may also occur. Biotransformation processes can involve various Phase I and Phase II reactions, including oxidation, reduction, hydrolysis, glucuronidation, sulfation, acetylation, methylation, and conjugation with amino acids or glutathione. nih.govresearchgate.netlongdom.orgnih.gov However, the search results primarily highlight the hydrolysis to Anordiol as the major metabolic fate of this compound. Further detailed information on other specific metabolic transformations of this compound beyond hydrolysis was not extensively available in the provided search snippets.

Preclinical Pharmacodynamics and Biological Activities in Animal and Cellular Models

Antifertility Mechanisms in Animal Models

Anordrin exhibits antifertility effects in a variety of animal species, including mice, rats, rabbits, hamsters, and dogs. nih.gov Its actions primarily target key events in the reproductive process, such as implantation, gamete and embryo transport, luteal function, and ovulation. nih.govresearchgate.netias.ac.innih.govnih.gov The abortifacient effects observed in animals can be counteracted by supplemental estradiol (B170435), suggesting an antiestrogenic component to its mechanism of action. wikipedia.org However, this compound also displays weak estrogenic activity and binds to the estrogen receptor. wikipedia.orgresearchgate.netresearchgate.net

Inhibition of Blastocyst Implantation

Inhibition of blastocyst implantation is a significant antifertility mechanism of this compound and its metabolite, anordiol (B1665509). tandfonline.comias.ac.innih.gov Studies in rats have shown that both this compound and anordiol are effective in preventing implantation when administered during the pre-implantation period. tandfonline.comnih.gov For instance, anordiol administered orally to rats on Day 2 of pregnancy was 100% effective in preventing pregnancy at a specific dose, with smaller doses resulting in a dose-dependent decrease in the number of implanting embryos. researchgate.net Similarly, this compound and anordiol administered orally or subcutaneously to rats on days 1, 2, and 3 of pregnancy were 100% effective in blocking blastocyst implantation at certain doses. nih.govcapes.gov.br The effects of anordiol on pregnancy impairment in rats appear to be mediated through effects on both the embryo and the uterus, as indicated by reciprocal embryo transfer studies. nih.gov

In vitro studies using mouse two-cell embryos have further demonstrated the direct inhibitory effect of this compound and anordiol on preimplantation embryo development. researchgate.netnih.govresearchgate.net Exposure of two-cell embryos to varying concentrations of this compound and anordiol in culture medium significantly inhibited the formation of total and hatching blastocysts in a dose- and exposure time-dependent manner. researchgate.netnih.gov

The anti-implantation action of this compound is attributed, at least in part, to its antiestrogenic activity, which can interfere with luteal function and endometrial development, both crucial for successful implantation. ias.ac.in

Effects on Tubal Transport of Gametes and Embryos

Research suggests that this compound may influence the tubal transport of gametes and embryos. In hamsters, the antifertility action of this compound has been linked to either an estrogenic acceleration of tubal transport or degeneration of eggs during tubal transport. ias.ac.in While the precise mechanisms are still being investigated, alterations in tubal motility or the viability of the early embryo during its passage through the oviduct could contribute to this compound's contraceptive effects.

Luteolytic Activity and Ovarian Function Modulation

This compound has been observed to exert effects on luteal activity and modulate ovarian function in animal models. In cynomolgus monkeys, daily administration of this compound during the luteal phase (days 9-13 of the menstrual cycle) did not inhibit luteal activity in the same cycle but delayed the development of ovarian follicles for several months. nih.govresearchgate.netwildlifefertilitycontrol.org When a single low dose was given earlier in the cycle (first 3 days), follicular maturation was delayed, resulting in delayed luteal activity and significantly decreased pregnanediol (B26743) levels in subsequent luteal phases. nih.govresearchgate.net

In hamsters, a definite luteolytic effect, characterized by a depression of both plasma estrogen and progesterone (B1679170) levels, was observed with this compound and its analog, Dinordrin I. researchgate.net This luteolytic activity, which impairs the function of the corpus luteum responsible for progesterone production, can interfere with the maintenance of pregnancy. ias.ac.inwikipedia.org

Antiovulatory Effects

This compound has demonstrated antiovulatory effects in animal studies. In cynomolgus monkeys, this compound administered during the early follicular phase inhibited follicular development, leading to delayed ovulation. nih.govwildlifefertilitycontrol.orgnih.gov This suggests that this compound can interfere with the processes necessary for the maturation of ovarian follicles and subsequent release of the egg.

The following table summarizes some of the observed effects of this compound on female reproductive processes in animal models:

Animal ModelEffectMechanism/ObservationSource(s)
RatInhibition of Blastocyst Implantation100% effective orally/subcutaneously; dose-dependent decrease in implanting embryos. researchgate.netnih.govcapes.gov.br
Mouse (in vitro)Inhibition of Embryo DevelopmentInhibits formation of total and hatching blastocysts in a dose/time-dependent manner. researchgate.netnih.govresearchgate.net
HamsterAccelerated Tubal Transport/Egg DegenerationLinked to antifertility action. ias.ac.in
HamsterLuteolytic EffectDepression of plasma estrogen and progesterone levels. researchgate.net
Cynomolgus MonkeyDelayed Follicular DevelopmentDelayed development for months when given mid-cycle; delayed maturation with early cycle dose. nih.govresearchgate.netwildlifefertilitycontrol.org
Cynomolgus MonkeyAntiovulatory EffectInhibits follicular development when given during follicular recruitment. nih.govwildlifefertilitycontrol.orgnih.gov

Data Table: Effect of this compound/Anordiol on Blastocyst Implantation in Rats

CompoundAdministration RouteTreatment Days of PregnancyLowest 100% Effective Oral Dose (mg/kg/day)Estimated Oral ED50 (mg/kg/day)Minimum 100% Effective S.C. Dose (mg/kg/day)
This compoundOral1, 2, 3105.60-
AnordiolOral1, 2, 31.250.40-
This compoundSubcutaneous (s.c.)1, 2, 3--2.0
AnordiolSubcutaneous (s.c.)1, 2, 3--0.1

Data Table: In Vitro Effect of this compound on Mouse Two-Cell Embryo Development

This compound Concentration (µg/ml)Exposure Time (hr)Inhibition of Total Blastocyst FormationInhibition of Hatching Blastocyst FormationSource(s)
2.5 - 7.512SignificantSignificant researchgate.netnih.gov
2.5 - 5.024SignificantSignificant researchgate.netnih.gov
2.580SignificantSignificant researchgate.netnih.gov

Data Table: In Vitro Effect of Anordiol on Mouse Two-Cell Embryo Development

Anordiol Concentration (µg/ml)Exposure Time (hr)Inhibition of Total Blastocyst FormationInhibition of Hatching Blastocyst FormationSource(s)
15 - 2580SignificantSignificant researchgate.netnih.gov
15 - 2080-Significant researchgate.netnih.gov

Reproductive System Impact in Male Animal Models

This compound also affects the male reproductive system in animal models, primarily through antigonadotropic effects. wikipedia.orgresearchgate.net

Antigonadotropic Effects

In male animals, this compound exhibits antigonadotropic properties. wikipedia.orgresearchgate.net This means it can suppress the action of gonadotropins, hormones produced by the pituitary gland that are essential for regulating testicular function, including spermatogenesis and testosterone (B1683101) production. tandfonline.com

Studies in male rats treated with anordiol, the active metabolite of this compound, showed a significant decrease in serum levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), as well as testosterone. tandfonline.com This reduction in gonadotropin and testosterone levels leads to impaired spermatogenesis, with arrest observed at the secondary spermatocyte stage. tandfonline.com Furthermore, anordiol treatment caused atrophy of Leydig cells, which are responsible for testosterone production, and degenerative changes in the epididymis, prostate, and seminal vesicles. wikipedia.orgtandfonline.com The secretory activity of the glandular epithelium in the prostate gland was also markedly reduced. tandfonline.com

In intact male mice, administration of this compound at a certain dose did not affect the weight of the testis after a period but significantly decreased seminal vesicle weight after a longer duration. researchgate.net this compound also inhibited the increase in seminal vesicle weight induced by testosterone treatment in castrated mice, further supporting its antiandrogenic or antigonadotropic effects. researchgate.net

The antigonadotropic action of this compound and anordiol appears to be mediated through the blockage of gonadotropin production and/or release by the pituitary gland, subsequently leading to reduced testosterone stimulation of Leydig cells and impaired spermatogenesis. tandfonline.comtandfonline.com

The following table summarizes the observed effects of this compound/Anordiol on the male reproductive system in animal models:

CompoundAnimal ModelEffectObservationSource(s)
AnordiolRatDecreased Serum LH, FSH, and Testosterone LevelsSignificant reduction compared to controls. tandfonline.com
AnordiolRatArrested SpermatogenesisSpermatogenesis arrested at the secondary spermatocyte stage. tandfonline.com
AnordiolRatAtrophy of Leydig CellsLeydig cells appeared atrophic with pyknotic nuclei. tandfonline.com
AnordiolRatDegenerative Changes in Epididymis, Prostate, and Seminal VesiclesTubules smaller, lumens devoid of sperm, degenerative epithelial cells, reduced prostate secretory activity. wikipedia.orgtandfonline.com
This compoundMouseDecreased Seminal Vesicle Weight (after extended treatment)Significant decrease observed after 30 days at a certain dose. researchgate.net
This compoundMouseInhibition of Testosterone-Induced Seminal Vesicle Weight IncreaseBlocked the effect of testosterone treatment in castrated mice. researchgate.net

Inhibition of Spermatogenesis

Studies in male animals, specifically rats, have demonstrated that this compound and its active metabolite, Anordiol, can inhibit spermatogenesis. Administration of Anordiol to adult male rats at doses of 2.5 and 10 mg/kg/day for 30 and 60 days resulted in a significant decrease in serum levels of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and testosterone compared to control animals. tandfonline.com Serum testosterone and LH levels declined to approximately 15-35% of control values by day 15 of treatment and became undetectable thereafter. tandfonline.com Serum FSH levels also decreased to about 25-50% of control values by day 15 and remained at this level. tandfonline.com Histological examination of the testes revealed that spermatogenesis was arrested at the secondary spermatocyte stage, while spermatogonia and Sertoli cells appeared unaffected. tandfonline.com Numerous degenerated germ cells were observed in the lumen of the seminiferous tubules. tandfonline.com This inhibition of spermatogenesis is suggested to occur due to the blocking of gonadotropin production and/or release by the pituitary, subsequently impairing testosterone production by Leydig cells, which is essential for spermatogenesis. tandfonline.com

Table 1: Effects of Anordiol on Serum Hormone Levels in Male Rats

HormoneChange Compared to Control (Day 15)Change Compared to Control (Beyond Day 15)
Serum LHDecreased to ~15-35%Undetectable
Serum FSHDecreased to ~25-50%Remained at this level
TestosteroneDecreased to ~15-35%Undetectable

Morphological and Histological Changes in Accessory Reproductive Organs

In addition to its effects on spermatogenesis, this compound has been shown to induce morphological and histological changes in the accessory reproductive organs of male animals. Treatment with this compound in male animals has been reported to cause atrophy of the epididymis, prostate, and seminal vesicles. wikipedia.org Further detailed studies with Anordiol in rats showed that the seminiferous tubules in the testes of treated animals were smaller (0.143 ± 0.009 mm) compared to those of control animals (0.270 ± 0.031 mm). tandfonline.com Histological analysis also revealed atrophic changes in Leydig cells, which contained pyknotic nuclei. tandfonline.com Sertoli cells were observed to contain cytoplasmic vacuoles, although the basal lamina appeared intact. tandfonline.com

Antineoplastic Activities in Preclinical Models

The alpha isomer of this compound (ANO) has demonstrated antitumor effects in both in vitro and in vivo preclinical models. cjcrcn.org

Efficacy in In Vitro Cancer Cell Lines (e.g., Leukemia, Ovarian Cancer, Hepatic Carcinoma)

This compound has shown efficacy in inhibiting the growth of various cancer cell lines in vitro. The alpha isomer of this compound (ANO) inhibited the growth of human leukemia HL-60 and K562 cells. cjcrcn.org This inhibition was observed to be concentration-dependent, with 10-50 µM of ANO inhibiting the growth of both cell lines by 19-52%. cjcrcn.org this compound has also been reported to suppress the growth of breast and endometrial cancer cells in vitro. researchgate.net Preclinical investigations suggest potential efficacy in ovarian cancer and leukemia. googleapis.com

Table 2: In Vitro Growth Inhibition of Leukemia Cell Lines by α-Anordrin (ANO)

Cell LineConcentration Range (µM)Growth Inhibition (%)
HL-6010-5019-52
K56210-5019-52

Antitumor Effects in In Vivo Xenograft Models (e.g., HepA)

The antitumor effects of this compound have also been investigated in in vivo xenograft models. The alpha isomer of this compound (ANO) has exhibited antitumor effects in vivo. cjcrcn.org Studies involving the co-administration of this compound and tamoxifen (B1202) in nude mice indicated that this compound did not negatively impact the antitumor activity of tamoxifen in these models. nih.gov, researchgate.net

Synergistic and Antagonistic Interactions with Other Antineoplastic Agents (e.g., Tamoxifen)

This compound has been studied for its interactions with other antineoplastic agents, particularly tamoxifen. In human leukemia HL-60 cells, tamoxifen was found to synergistically potentiate this compound-induced apoptosis. cjcrcn.org Conversely, estradiol partially antagonized the apoptosis induced by this compound in these cells. cjcrcn.org When combined with tamoxifen, this compound has been shown to inhibit tamoxifen-induced endometrial epithelial cell mitosis and non-alcoholic fatty liver disease (NAFLD) in mice, acting as an anti-estrogenic and estrogenic agent, respectively. nih.gov, researchgate.net Importantly, these studies indicated that this compound did not affect the anti-tumor activity of tamoxifen in nude mice. nih.gov, researchgate.net

Mechanisms of Antitumor Action (e.g., Apoptosis, Differentiation)

The mechanisms underlying this compound's antitumor activity have been explored in preclinical settings. Evidence suggests that this compound can induce apoptosis in tumor cells, which may contribute to its anticancer effects. cjcrcn.org In human leukemia HL-60 and K562 cells treated with the alpha isomer of this compound (ANO), typical apoptotic morphological changes, including cell shrinkage, chromatin condensation, and nuclear fragmentation, were observed via electron microscopy. cjcrcn.org Gel electrophoresis of DNA from these cells revealed a characteristic "ladder" pattern, indicative of internucleosomal DNA fragmentation, a hallmark of apoptosis. cjcrcn.org Furthermore, this compound has been reported to induce cell cycle arrest at the G1 phase in vitro. theinterstellarplan.com this compound exhibits weak estrogenic and antiestrogenic activity and binds to the estrogen receptor. wikipedia.org

Other Investigational Biological Activities

Preclinical studies have explored additional biological activities of this compound beyond its primary applications, particularly focusing on its interactions with tamoxifen and its effects on metabolic conditions like Non-Alcoholic Fatty Liver Disease (NAFLD) in animal models.

Modulation of Tamoxifen-Induced Endometrial Epithelial Cell Mitosis in Mice

Tamoxifen, a selective estrogen receptor modulator (SERM), is used in the treatment of estrogen receptor-positive (ER+) breast cancers but can induce side effects, including uterine endometrial cancer and endometrial hyperplasia, due to its partial agonist activity in the endometrium. researchgate.netnih.govwikipedia.orgnih.govcancernetwork.comdovepress.com Research in mice has investigated this compound's ability to modulate tamoxifen-induced endometrial epithelial cell mitosis.

Studies using mice treated with tamoxifen demonstrated an increase in the height of endometrial epithelial cells (EECs), indicative of increased mitosis and potential hyperplasia. researchgate.net Co-administration of this compound with tamoxifen was found to inhibit this tamoxifen-induced increase in EEC height, suggesting an anti-estrogenic effect of this compound in the mouse uterus. researchgate.net Specifically, this compound inhibited tamoxifen-induced mitosis of EECs in mice. researchgate.net Histological analysis of uterine sections from mice treated with both tamoxifen and this compound showed a reversal of the hypertrophic phenotype observed with tamoxifen alone, restoring the EECs closer to a normal state. researchgate.net This indicates that this compound and tamoxifen may exert opposing effects on the EECs of the mouse uterus. researchgate.net

In in vitro studies using human uterine endometrial cancer cells (Hec1A), which express ER-α36, this compound also inhibited tamoxifen-induced cell proliferation. researchgate.net

Treatment Group (Mice)Effect on Endometrial Epithelial Cell HeightEffect on EEC Mitosis
Tamoxifen (TAM) AloneIncreased researchgate.netIncreased researchgate.net
This compound (ANO) AloneNot specified in search results for this comparisonNot specified in search results for this comparison
TAM + ANOInhibited/Reversed TAM-induced increase researchgate.netresearchgate.netInhibited TAM-induced mitosis researchgate.net
Vehicle (Blank)Baseline researchgate.netBaseline researchgate.net

These findings suggest that this compound may counteract the proliferative effects of tamoxifen on endometrial epithelial cells in mice, potentially offering a strategy to mitigate this known side effect of tamoxifen therapy. researchgate.netnih.gov The active metabolite of this compound, anordiol, was found to weakly bind to the ligand binding domain of ER-α compared to tamoxifen. researchgate.netnih.gov this compound did not appear to regulate the classic estrogen nuclear pathway, which may explain why it did not affect the anti-tumor activity of tamoxifen in nude mice in one study. researchgate.netnih.gov

Effects on Non-Alcoholic Fatty Liver Disease (NAFLD) in Animal Models

Non-Alcoholic Fatty Liver Disease (NAFLD) is another potential side effect associated with tamoxifen treatment. researchgate.netnih.govnih.gov Research in mouse models has investigated the effects of this compound on the development and progression of tamoxifen-induced NAFLD.

Studies in mice fed with tamoxifen demonstrated an increase in hepatic triglyceride (TG) content and a significant increase in the grade of NAFLD syndrome in liver cells. nih.govresearchgate.net Co-administration of this compound with tamoxifen was shown to inhibit tamoxifen-induced NAFLD and decrease liver TG content in a dose-dependent manner in mice. nih.govresearchgate.net This suggests that this compound can reverse tamoxifen-induced NAFLD syndrome and liver TG phenotype in vivo. nih.govresearchgate.net

Further investigations in ovariectomized (OVX) mice were conducted to assess this compound's modulation of liver TG content as an estrogenic effect. nih.govresearchgate.net In OVX mice, this compound, similar to estradiol (E2), prevented TG content in the liver in a dose-dependent manner. nih.govresearchgate.net Compared to treatment with tamoxifen or this compound alone, the liver TG content was significantly reversed in the group treated with both tamoxifen and this compound. nih.govresearchgate.net These data suggest that this compound could enhance liver TG metabolism, acting as an estrogenic agent in this context. nih.govresearchgate.net

Treatment Group (Mice)Effect on Hepatic Triglyceride (TG) ContentEffect on NAFLD Syndrome Grade
Tamoxifen (TAM) AloneIncreased nih.govresearchgate.netIncreased nih.govresearchgate.net
This compound (ANO) AloneNot specified in search results for this comparisonNot specified in search results for this comparison
TAM + ANOSignificantly reversed TAM-induced increase nih.govresearchgate.netReversed TAM-induced increase nih.govresearchgate.net
Vehicle (Blank)Baseline nih.govresearchgate.netBaseline nih.govresearchgate.net

These findings indicate that this compound may have a protective effect against tamoxifen-induced NAFLD in mouse models, potentially through mechanisms involving the modulation of liver triglyceride metabolism. nih.govresearchgate.net

Preclinical Pharmacokinetics and Disposition

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Investigations using radiolabeled Anordrin have been instrumental in elucidating its ADME profile in several animal species, including rats and monkeys.

Absorption Characteristics (e.g., Gastrointestinal Uptake)

Following oral administration in animal models, this compound is absorbed from the gastrointestinal tract. Studies involving ¹⁴C-labelled this compound indicate that this absorption is rapid, though it may not be complete. nih.gov In rats, the peak concentration of the compound in the blood is typically reached approximately 9 hours after administration, signifying its uptake into the systemic circulation. nih.gov

Distribution Profile in Tissues and Organs

Once absorbed, this compound and its metabolites distribute throughout the body. In animal studies, higher levels of radioactivity from labeled this compound were detected in the bile and the gastrointestinal tract. nih.gov This suggests that these are significant sites of distribution for the compound and its byproducts.

A study in cynomolgus monkeys provided more specific details on the volume of distribution. The apparent volume of distribution at steady state (Vss) for this compound was found to be 276 mL/kg, which corresponds to about 7.5% of the animal's body weight. nih.gov In contrast, its primary active metabolite, anordiol (B1665509), exhibited a much larger Vss of 4460 mL/kg, indicating more extensive distribution into tissues outside the bloodstream compared to the parent compound. nih.gov

Metabolic Clearance Rates and Pathways in Animal Species

This compound undergoes significant metabolism in the body. The primary metabolic pathway involves the rapid hydrolysis of the dipropionate esters of this compound to form its dihydroxy parent compound, anordiol. nih.gov Anordiol is also pharmacologically active, possessing more potent estrogenic activity than this compound itself.

Metabolic clearance rates (MCR) have been quantified in cynomolgus monkeys. The MCR for this compound was determined to be 55 mL/min·kg, while the MCR for its metabolite anordiol was 34 mL/min·kg. nih.gov

Excretion Routes and Profiles

The elimination of this compound and its metabolites from the body occurs through multiple routes. Animal studies have shown that a substantial amount is excreted in the feces, which aligns with the finding of high radioactivity in the bile and gastrointestinal tract. nih.gov Urinary excretion is another key route. In rats, the peak level of the drug excreted in the urine occurs between 10 to 12 hours after administration. nih.gov

In cynomolgus monkeys, an average of 44% of the administered dose was recovered in the urine, a figure that remained consistent regardless of the route of administration (intravenous or intramuscular). nih.gov The difference in mean residence times calculated from serum versus urine after intramuscular administration suggests that the metabolites appearing in the urine are eliminated more quickly than those excreted primarily in the feces. nih.gov

Pharmacokinetic Parameters of this compound and its Metabolites in Animals

Quantitative analysis of this compound's pharmacokinetics provides deeper insight into its persistence and behavior in the body.

Mean Residence Time (MRT)

The Mean Residence Time (MRT) indicates the average time a drug molecule remains in the body. Studies in cynomolgus monkeys have established distinct MRT values for this compound and its active metabolite, anordiol, which vary depending on the route of administration.

Following intravenous (i.v.) administration, this compound itself has a very short MRT of 5.0 minutes. nih.gov The anordiol formed from this intravenously administered this compound has a significantly longer MRT of 139 minutes. nih.gov When this compound is administered intramuscularly (i.m.), the resulting MRT for anordiol is substantially prolonged, extending to 26.3 days. nih.gov This long residence time after intramuscular injection points to a slow release from the injection site and sustained presence in the body.

Pharmacokinetic Parameters of this compound and Anordiol in Cynomolgus Monkeys

Parameter Compound Value Route of Administration
Mean Residence Time (MRT) This compound 5.0 ± 1.3 min Intravenous (i.v.)
Mean Residence Time (MRT) Anordiol 139 ± 27 min Intravenous (i.v.)
Mean Residence Time (MRT) Anordiol 26.3 days Intramuscular (i.m.)
Metabolic Clearance Rate (MCR) This compound 55 mL/min·kg Intravenous (i.v.)
Metabolic Clearance Rate (MCR) Anordiol 34 mL/min·kg Intravenous (i.v.)
Volume of Distribution (Vss) This compound 276 mL/kg Intravenous (i.v.)

Table of Compounds

Compound Name
This compound

In Vitro Pharmacokinetic Studies

To understand the metabolic pathways of this compound, particularly its conversion to the active form, studies have been conducted using human liver and intestinal microsomes. These in vitro systems contain high concentrations of drug-metabolizing enzymes.

Hydrolysis Kinetics in Hepatic and Intestinal Microsomes

The hydrolysis of this compound's dipropionate esters is the primary metabolic step. Research using human liver and intestinal microsomes has quantified the rate of this conversion. The intrinsic clearance—a measure of the rate of metabolism—was significantly higher in liver microsomes compared to intestinal microsomes. nih.gov In human liver microsomes, the intrinsic clearance was 684 ± 83 μL/min/mg protein. nih.gov The value was considerably lower in intestinal microsomes, measured at 94.6 ± 13.3 μL/min/mg protein, indicating that the liver is the primary site of this metabolic conversion. nih.gov

In Vitro SystemIntrinsic Clearance (μL/min/mg protein)
Human Liver Microsomes684 ± 83
Human Intestinal Microsomes94.6 ± 13.3

Role of Carboxylesterase Isoforms in this compound Metabolism

Further investigation into the specific enzymes responsible for this compound hydrolysis has identified two key carboxylesterase (CES) isoforms: CES1 and CES2. nih.gov Both enzymes are involved in catalyzing the hydrolysis of this compound to Anordiol. nih.govsci-hub.ru However, their relative contributions differ depending on the tissue. In the human liver, CES1 is responsible for a greater portion of the metabolic activity compared to CES2. nih.govsci-hub.ru The combined action of these two enzymes is predominant in the conversion of this compound to its active metabolite, Anordiol. nih.govsci-hub.ru Inhibition studies confirmed the central role of these esterases, as the esterase inhibitor simvastatin (B1681759) was shown to potently block the hydrolysis of this compound in both liver and intestinal microsomes. nih.gov

Structure Activity Relationship Sar Studies of Anordrin and Its Analogues

Correlating Structural Features with Estrogenic/Antiestrogenic Activity

Influence of Esterification on Activity (Anordrin vs. Anordiol)

A key structural feature of this compound is the presence of two propionate (B1217596) ester groups at the 2β and 17β positions. This compound itself is considered a prodrug that is hydrolyzed in vivo by carboxylesterases (CES1 and CES2) to its active metabolite, Anordiol (B1665509). city.ac.ukcusabio.com This metabolic conversion is a critical step in its bioactivity.

This compound (2α,17α-diethynyl-A-nor-5α-androstane-2β,17β-diol dipropionate) : The ester groups increase the lipophilicity of the molecule, which can influence its absorption and distribution.

Anordiol (2α,17α-diethynyl-A-nor-5α-androstane-2β,17β-diol) : This dihydroxylated metabolite is the primary active form. Studies show that Anordiol has estrogenic activity that is similar to, but more potent than, its parent compound, this compound. wikipedia.org The removal of the ester groups exposes the hydroxyl groups, which are crucial for interaction with the estrogen receptor. Anordiol has been shown to bind weakly to the ligand-binding domain of ERα compared to tamoxifen (B1202). researchgate.net

The process of esterification serves to create a more stable prodrug that, upon metabolic activation, releases the more potent Anordiol. city.ac.ukresearchgate.net

CompoundStructural Difference from this compoundEffect on Activity
This compound Dipropionate ester at 2β and 17β positionsProdrug, exhibits weak estrogenic/antiestrogenic effects. wikipedia.org
Anordiol Hydroxyl groups at 2β and 17β positionsActive metabolite, more potent estrogenic activity than this compound. wikipedia.org

Impact of A-Ring Modifications

This compound belongs to the A-nor-steroid class, meaning its A-ring is contracted from a six-membered to a five-membered ring. This significant alteration to the classic four-ring steroid nucleus is a defining feature that contributes to its unique biological profile. For estrogenic activity, the aromatization of the A-ring is generally considered a requirement. city.ac.uk However, this compound's activity demonstrates that non-aromatic steroids can also interact effectively with estrogen receptors.

The specific stereochemistry and substitution pattern on this A-nor ring are critical. Modifications in this region can drastically alter the binding affinity for ERs and shift the balance between agonistic and antagonistic effects. The spatial arrangement of the substituents on the A-ring influences how the molecule fits into the ligand-binding pocket of the estrogen receptor, mimicking or blocking the conformational changes induced by estradiol (B170435). wikipedia.org

Stereoisomeric Effects (e.g., Dinordrin I vs. Dinordrin II)

Stereochemistry plays a pivotal role in the biological activity of this compound analogues. The spatial orientation of functional groups can lead to significant differences in receptor binding and subsequent biological response. This is exemplified by the comparison between Dinordrin I and Dinordrin II, which are stereoisomers of this compound. The precise three-dimensional shape of these molecules dictates the stereo-specificity of their interaction with the receptor environment. Even subtle changes in the orientation of a single group can dramatically impact efficacy.

SAR for Antifertility Effects

The primary application of this compound in China is as an emergency contraceptive, highlighting its potent antifertility effects. wikipedia.org The SAR for this activity is closely tied to its antiestrogenic properties. The antifertility action is believed to stem from its ability to interfere with the hormonal balance required for implantation. wikipedia.org

Key structural determinants for antifertility activity include:

The A-nor-5α-androstane core : This modified steroid backbone is essential.

Ethynyl (B1212043) groups at the 17α-position : Similar to synthetic estrogens and progestins, the 17α-ethynyl group enhances oral activity and metabolic stability. youtube.com

Hydroxyl or ester groups at the 2β and 17β positions : As seen with Anordiol, the free hydroxyl groups are crucial for potent activity. The conversion from the di-ester (this compound) to the diol (Anordiol) is a key activation step. wikipedia.orgcity.ac.uk

The abortifacient effects of this compound in animal models can be counteracted by the administration of supplemental estradiol, which strongly suggests that its mechanism of action is primarily as an antiestrogen (B12405530) in this context. wikipedia.org

SAR for Antineoplastic Activity

The antiestrogenic properties of this compound also make it a candidate for investigation as an antineoplastic agent, particularly for hormone-dependent cancers like breast cancer. researchgate.netresearchgate.net SAR studies in this area aim to optimize the structure to maximize anti-tumor effects while minimizing estrogenic side effects.

Research has shown that while some this compound-related compounds have demonstrated antitumor activity, they have primarily served as lead compounds for further development rather than becoming clinical drugs themselves. semanticscholar.org Studies have explored this compound in combination with other agents like tamoxifen. It was found that this compound did not interfere with the anti-tumor activity of tamoxifen and could potentially mitigate some of tamoxifen's side effects, such as those on the uterus. researchgate.net This is attributed to this compound not regulating the classic estrogen nuclear pathway in the same manner. researchgate.net The structural features that confer antiestrogenic activity are also the basis for its potential antineoplastic effects, by blocking the proliferative signals mediated by estrogen receptors in cancer cells. nih.gov

Comparative Analysis with Other SERMs and Steroids

This compound's SAR can be better understood by comparing it to other SERMs and steroidal hormones. wikipedia.org

Compared to Steroidal Estrogens (e.g., Estradiol) : Estradiol's activity relies on its phenolic A-ring and a hydroxyl group at the 17β position. youtube.com this compound lacks the aromatic A-ring, a feature long thought essential for estrogenicity. city.ac.uk Its A-nor structure represents a significant deviation, yet it retains the ability to bind to the ER. This suggests it occupies the ligand-binding pocket differently, leading to a distinct pattern of gene regulation.

Compared to Non-steroidal SERMs (e.g., Tamoxifen) : Tamoxifen and other triphenylethylene-based SERMs are structurally flexible and non-steroidal. nih.gov They interact with the ER through a phenolic hydroxyl group that mimics the A-ring of estradiol, and a bulky side chain that sterically hinders the conformational change required for full agonism. wikipedia.org this compound, being a rigid steroidal molecule, has a different mode of interaction. While both can act as competitive inhibitors of estradiol, their distinct structures lead to different tissue-specific agonist/antagonist profiles. For instance, tamoxifen is estrogenic in the uterus, a side effect this compound was found to inhibit in mouse models. researchgate.netwikipedia.org

Compared to other Steroidal SERMs (e.g., Raloxifene) : Raloxifene, a benzothiophene (B83047) derivative, has a more rigid structure than tamoxifen and is known for its antiestrogenic effect on the uterus. wikipedia.org this compound shares this steroidal rigidity, but its A-nor backbone sets it apart from both classic steroids and other SERMs. This unique scaffold is the primary contributor to its specific biological profile as an antifertility agent with a mixed hormonal response. wikipedia.orgcity.ac.uk

Analytical Methodologies for Anordrin Research

Quantitative Determination of Anordrin and Metabolites in Biological Matrices

Quantitative analysis of this compound and its metabolites in biological samples is vital for pharmacokinetic studies and other research involving their biological disposition. Various analytical techniques have been developed and applied for this purpose, with a focus on achieving high sensitivity, specificity, and accuracy in complex biological matrices like plasma.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for the quantitative determination of this compound and its metabolites in biological matrices. A rapid, sensitive, and robust LC-MS/MS method has been developed for the direct quantification of anorethidrani disuccinate (ACP), an analog of this compound, and its major metabolite M2 (anordiol) in human plasma. nih.gov, uni-freiburg.de, uni-freiburg.de This method involved a simple protein precipitation procedure for the extraction of ACP from plasma. nih.gov, uni-freiburg.de Injections were performed on an Eclipse Plus Phenyl-Hexyl column with gradient elution, achieving separation within 3.5 minutes. nih.gov, uni-freiburg.de The calibration curve for ACP was linear over a range of 2.00–8000 ng/mL. nih.gov, uni-freiburg.de For the quantification of the metabolite M2 in plasma, analytes were also extracted by protein precipitation. nih.gov, uni-freiburg.de, uni-freiburg.de The precision (RSD) and accuracy (RE) of both intra- and interday determinations for this method were reported to be within 10%. nih.gov, uni-freiburg.de, uni-freiburg.de This LC-MS/MS method, combined with chemical derivatization for the metabolite, was successfully applied to a Phase I pharmacokinetic study in humans. nih.gov, uni-freiburg.de, uni-freiburg.de LC-MS/MS is widely used for quantifying metabolites in complex biological samples. nih.gov

Radioimmunoassay Development and Application

Radioimmunoassay (RIA) is another technique that has been explored for the quantitative determination of this compound. The development of a radioimmunoassay for this compound has been reported, involving the synthesis of propionyl and hemisuccinyl esters of anordiol (B1665509) to prepare antibodies. nih.gov RIA is a highly sensitive analytical tool for determining various molecules present in complex matrices, offering high specificity through antigen-antibody reactions and high sensitivity through radioactivity measurement. It has been widely applied in clinical chemistry for measuring hormones and other substances in biological samples., While the search results specifically mention the development of RIA for this compound, detailed data on its application for quantitative determination in biological matrices of this compound itself were less prominent compared to the LC-MS/MS data for its analog and metabolite in the provided snippets. However, RIA is a recognized method for quantifying hormones and related compounds in biological fluids like blood and milk.,

Chemical Derivatization for Enhanced Detection

Chemical derivatization is a technique employed to modify analytes to improve their detection properties, particularly in methods like LC-MS/MS. In the context of this compound research, chemical derivatization has been utilized to enhance the detection of its metabolite, M2 (anordiol). nih.gov, uni-freiburg.de, uni-freiburg.de Specifically, derivatization with glycidyl (B131873) trimethyl ammonium (B1175870) chloride (GTMA) was developed for the quantification of M2 in plasma using LC-MS/MS. nih.gov, uni-freiburg.de, uni-freiburg.de This derivatization procedure was described as a novel method for sterol determination by LC-MS/MS. nih.gov, uni-freiburg.de, uni-freiburg.de The process involved extracting analytes by protein precipitation, followed by conversion to their GTMA derivatives at 60 °C for 2 hours at pH 12. nih.gov, uni-freiburg.de Derivatization can be effective in solving problems related to weak ionization of some analytes in techniques like ESI and APCI used in LC-MS/MS, thereby increasing the sensitivity of mass detection. uni-freiburg.de, uni-freiburg.de

Table 1: LC-MS/MS Method Performance for this compound Analog (ACP) and Metabolite (M2) Quantification

AnalyteMatrixExtraction MethodColumnElutionCalibration Range (ACP)Precision (RSD)Accuracy (RE)
ACPPlasmaProtein PrecipitationEclipse Plus Phenyl-HexylGradient2.00–8000 ng/mLWithin 10%Within 10%
M2PlasmaProtein PrecipitationLuna C8(2)Not SpecifiedNot SpecifiedWithin 10%Within 10%

Spectroscopic and Chromatographic Characterization in Research Settings

Spectroscopic and chromatographic methods are fundamental for characterizing the structural and chemical properties of this compound and related compounds in research settings, ensuring their identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds, including steroids like this compound.,, NMR provides detailed information about the molecular structure, including the connectivity of atoms and stereochemistry, by analyzing chemical shifts, coupling constants, and correlations between nuclei., In this compound research, NMR spectroscopy has been used for the analysis and purification of the compound, confirming the purity of fractions obtained from preparative HPLC. NMR spectra have also been utilized in the identification of synthesized compounds related to this compound, with analysis of both 1H and 13C NMR spectra providing crucial structural details. Two-dimensional NMR techniques further enhance structural elucidation by revealing correlations between different nuclei.,,

Mass Spectrometry for Molecular Identification

Mass Spectrometry (MS) plays a crucial role in the molecular identification of this compound and its related compounds. MS provides information about the mass-to-charge ratio of molecules and their fragments, which is essential for confirming molecular weight and determining elemental composition. In conjunction with chromatographic techniques like LC, MS is used to identify compounds based on their unique mass spectra and fragmentation patterns. uni-freiburg.de, uni-freiburg.de Mass spectra showing molecular ion peaks are routinely used to identify synthesized compounds in steroid research. While LC-MS/MS is primarily discussed for quantitative analysis in biological matrices (Section 7.1.1), the mass spectrometry component is inherently used for the identification of the analytes based on their specific transitions. uni-freiburg.de, uni-freiburg.de Mass spectral data are considered essential for complementing NMR data in the comprehensive structural elucidation of compounds.

Future Directions and Research Gaps

Elucidation of Residual Unclear Mechanisms of Action

While Anordrin is known to bind to the estrogen receptor, its precise mechanisms of action, particularly concerning its contraceptive effects and potential therapeutic applications, are not fully understood and require further clarification. wikipedia.orgresearchgate.net Research is needed to clarify the exact mechanisms and the timing of its action in emergency contraception. researchgate.net Additionally, understanding how this compound and its active metabolite, anordiol (B1665509), interact with different estrogen receptor subtypes and downstream signaling pathways is crucial for defining its full pharmacological profile. wikipedia.orgnih.gov

Exploration of Novel Therapeutic Applications Beyond Contraception

Emerging research suggests that this compound may possess therapeutic properties beyond its established use as an emergency contraceptive. nih.govunpad.ac.idinsilicosci.comsemanticscholar.orgnih.gov These potential applications are an active area of investigation.

Further Investigation into Antitumor Potential

Studies have indicated that this compound and its analogs may exhibit antitumor activity against various cancer cell lines, including ovarian cancer and leukemia cells. unpad.ac.idinsilicosci.comsemanticscholar.orgnih.govsci-hub.seresearchgate.net An analog of this compound, anorethidrani disuccinate (ACP), is currently undergoing Phase I clinical trials for the treatment of solid tumors. sci-hub.se ACP has shown inhibition of VEGF expression in tumor tissues, leading to disordered angiogenesis and ischemic necrosis. sci-hub.se Preclinical data also suggests ACP inhibits human tumor xenograft models in nude mice. sci-hub.se Further research is needed to fully understand the mechanisms underlying this compound's antitumor effects and to evaluate its efficacy and safety in clinical settings for various cancer types. sci-hub.se

Development of this compound-Derived Scaffolds for Drug Discovery

The steroidal structure of this compound serves as a potential scaffold for the development of novel drug candidates with enhanced or altered pharmacological properties. unpad.ac.id Steroids, in general, have shown potential as antitumor compounds due to their affinity for nuclear receptors, and subtle structural changes can significantly alter their bioactivity, making them attractive scaffolds for drug design. sci-hub.se Exploring modifications to the this compound scaffold could lead to the discovery of new compounds with improved efficacy, reduced side effects, and activity against a wider range of targets or diseases. unpad.ac.idnih.govmdpi.comnih.gov This approach, utilizing natural product-derived scaffolds, is a common strategy in drug discovery. nih.govmdpi.comnih.gov

Advanced Preclinical Models for Mechanistic Studies

Utilizing advanced preclinical models is essential for gaining a deeper understanding of this compound's mechanisms of action and evaluating its potential therapeutic applications. semanticscholar.orgiiab.me These models can help to bridge the gap between in vitro findings and clinical outcomes. Studies using relevant animal models, such as mouse models for evaluating antitumor activity or specific physiological effects, are crucial for assessing efficacy, pharmacokinetics, and potential off-target effects in a complex biological system. semanticscholar.orgresearchgate.net Advanced models can also aid in elucidating the intricate molecular pathways influenced by this compound and its metabolites. wikipedia.org

Computational Chemistry and In Silico Approaches

Computational chemistry and in silico methods play a vital role in modern drug discovery and can significantly contribute to this compound research. bioascent.comufms.br These approaches can provide valuable insights into its molecular interactions and predict its biological activity. bioascent.comufms.br

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking and molecular dynamics simulations are powerful computational techniques that can be used to study the binding interactions of this compound and its derivatives with target receptors, particularly estrogen receptors and potentially other proteins involved in cancer pathways. unpad.ac.idsemanticscholar.orgufms.brsemanticscholar.orgresearchgate.net These simulations can provide detailed information about the binding affinity, orientation, and conformational changes upon ligand binding. unpad.ac.idsemanticscholar.orgsemanticscholar.orgresearchgate.net This can help in understanding the selective estrogen receptor modulator activity of this compound and guide the design of novel compounds with improved binding characteristics and desired biological effects. wikipedia.org Studies using these methods have been applied to investigate the interaction of compounds with estrogen receptor alpha. unpad.ac.idsemanticscholar.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Given this compound's established use and its interaction with estrogen receptors, comprehensive QSAR modeling represents a significant future direction. While this compound's general properties and its interaction with ERs are known, detailed QSAR studies specifically focused on a wide range of this compound analogs and their varied biological endpoints (e.g., binding to different ER subtypes, agonistic vs. antagonistic activity in specific tissues, metabolic stability) appear to be research gaps.

Future QSAR research could focus on:

Developing 3D-QSAR models (e.g., CoMFA, CoMSIA) to gain spatial insights into the structural requirements for this compound-ER interactions. nih.gov

Building QSAR models to differentiate between the structural features that favor estrogenic versus antiestrogenic activity.

Investigating the QSAR of this compound metabolites, such as Anordiol, to understand how structural changes upon metabolism affect activity. wikipedia.org

Utilizing advanced machine learning techniques (e.g., deep learning) for QSAR modeling of larger and more diverse datasets of this compound-related compounds, if available. mdpi.com

Integrating QSAR with molecular docking and molecular dynamics simulations to provide a more complete picture of the binding modes and interactions of this compound and its analogs with estrogen receptors at the molecular level. nih.gov

Such studies would require the synthesis and biological evaluation of a systematic series of this compound derivatives with targeted structural modifications. The resulting data would be invaluable for building robust QSAR models, leading to a better understanding of the structural determinants of this compound's activity and potentially facilitating the design of novel SERMs with improved efficacy or tissue selectivity.

Q & A

Basic Research Questions

Q. How can researchers ensure accurate quantification of Anordrin’s α-isomer in pharmaceutical formulations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) using a Zorbax ODS C18 column is the gold standard for isolating α- and β-isomers. A mobile phase of acetonitrile-water (90:10) at 208 nm detection wavelength provides optimal separation. Calibration curves (2–12 µg) show linearity (r=0.9999), with a recovery rate of 99.65% ± 1.19% and a detection limit of 0.1 µg. Internal standards like hydroxyprogesterone caproate improve precision .

Q. What experimental designs are recommended for assessing this compound’s anti-estrogenic mechanisms in uterine tissue?

  • Methodological Answer : Use in vitro models (e.g., human endometrial cancer cells expressing ER-α–36) to evaluate agonist/antagonist activity. For in vivo studies, ovariectomized (OVX) mice are ideal for isolating estrogenic effects. Key endpoints include endometrial epithelial cell (EEC) mitosis rates and triglyceride (TG) accumulation in the liver. Dose-response studies should compare this compound’s effects against tamoxifen to identify antagonistic interactions .

Q. How should researchers address variability in this compound’s pharmacokinetic profiles across preclinical models?

  • Methodological Answer : Standardize administration routes (oral vs. intraperitoneal) and control for metabolic differences using species-specific liver microsomes. LC-MS/MS is recommended for plasma concentration analysis, with sampling intervals adjusted to account for half-life variations. Cross-validate results with at least two animal models (e.g., rats and mice) .

Advanced Research Questions

Q. What methodological approaches resolve contradictions in this compound’s clinical efficacy compared to mifepristone for emergency contraception?

  • Methodological Answer : Systematic reviews (e.g., Cochrane analyses) highlight dosage and regimen disparities. For example, mifepristone (15–90 mg) outperformed this compound in pregnancy prevention (RR 0.26, 95% CI 0.11–0.63), but side-effect profiles (e.g., menstrual delays) varied. To reconcile contradictions, standardize protocols for patient selection (e.g., cycle phase), and use blinded RCTs with larger cohorts (n > 1,000) .

Q. How can researchers isolate this compound’s isomer-specific impacts on endometrial safety and efficacy?

  • Methodological Answer : Employ isomer-selective assays (e.g., chiral HPLC) to quantify α- and β-isomer concentrations in uterine tissue. Compare their binding affinities to ER-α–36 via surface plasmon resonance (SPR). In vivo studies should administer purified isomers to OVX mice, monitoring EEC hyperplasia and liver TG levels. Statistical models (ANOVA with post-hoc tests) can differentiate isomer effects .

Q. What strategies mitigate bias in meta-analyses of this compound’s contraceptive outcomes?

  • Methodological Answer : Use PRISMA guidelines to ensure transparency. Exclude studies with high attrition rates (>20%) or unblinded designs. Stratify data by dosage (e.g., 7.5 mg vs. 15 mg) and contraceptive timing (<72 hrs vs. >72 hrs post-coitus). Sensitivity analyses (e.g., funnel plots) detect publication bias, while I² statistics quantify heterogeneity .

Data Contradiction and Interpretation

Q. Why do studies report conflicting results on this compound’s role in hepatic lipid metabolism?

  • Methodological Answer : Discrepancies arise from model-specific estrogen receptor (ER) expression. This compound reduces tamoxifen-induced TG accumulation in OVX mice by antagonizing ER-α–36, but its estrogenic effects in ER-positive models may increase lipid synthesis. Use RNA-seq to profile ER isoform expression in study models and adjust endpoints accordingly .

Q. How should researchers design studies to validate this compound’s dual role as an estrogenic and anti-estrogenic agent?

  • Methodological Answer : Conduct tissue-specific analyses:

  • Uterus : Measure EEC mitosis via Ki-67 immunohistochemistry.
  • Liver : Quantify TG levels and PPAR-γ activity.
    Use knockout models (e.g., ER-α–36⁻/⁻ mice) to isolate receptor-dependent mechanisms. Multivariate regression can identify dose thresholds for dual activity .

Tables for Key Findings

Study Focus Key Finding Reference
Isomer SeparationHPLC with Zorbax ODS C18 achieves 99.65% α-isomer recovery
Efficacy vs. MifepristoneMifepristone reduces pregnancy risk by 74% compared to this compound (RR 0.26)
Hepatic TG ModulationThis compound inhibits tamoxifen-induced TG accumulation in OVX mice (p<0.01)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.